molecular formula C12H13Cl2N3O4 B15000479 N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide

N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B15000479
M. Wt: 334.15 g/mol
InChI Key: CBQDWLGMFGKXAE-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichloronitrophenyl group and a morpholinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 2,6-dichloroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated product is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the intermediate N-(2,6-dichloro-4-nitrophenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products

    Reduction: N-(2,6-dichloro-4-aminophenyl)-2-(morpholin-4-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dichloro-4-nitroaniline, morpholine, acetic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as enzyme assays, receptor binding studies, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-2-(morpholin-4-yl)acetamide: Lacks the nitro group, which might affect its reactivity and biological activity.

    N-(2,6-dichloro-4-nitrophenyl)-2-(piperidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring, which could influence its pharmacokinetic properties.

    N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)propionamide: Has a propionamide group instead of an acetamide group, potentially altering its chemical and biological properties.

Uniqueness

N-(2,6-dichloro-4-nitrophenyl)-2-(morpholin-4-yl)acetamide is unique due to the combination of its dichloronitrophenyl and morpholinyl groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (morpholine) groups can influence its interactions with various targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C12H13Cl2N3O4

Molecular Weight

334.15 g/mol

IUPAC Name

N-(2,6-dichloro-4-nitrophenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C12H13Cl2N3O4/c13-9-5-8(17(19)20)6-10(14)12(9)15-11(18)7-16-1-3-21-4-2-16/h5-6H,1-4,7H2,(H,15,18)

InChI Key

CBQDWLGMFGKXAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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